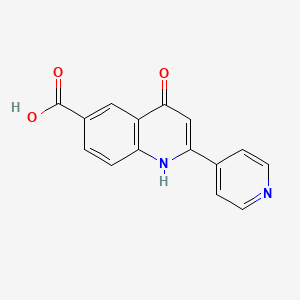
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a pyridine ring attached at the 4-position and a carboxylic acid group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-pyridinecarboxaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline and pyridine derivatives.
Scientific Research Applications
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
2-(Pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position and no oxo group.
4-Oxo-2-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxylic acid: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
4-Oxo-2-(pyridin-4-yl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the oxo group at the 4-position and the carboxylic acid group at the 6-position of the quinoline ring, along with the pyridine ring at the 4-position, makes it a versatile compound for various applications.
Properties
CAS No. |
90034-54-1 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-2-pyridin-4-yl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-8-13(9-3-5-16-6-4-9)17-12-2-1-10(15(19)20)7-11(12)14/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
WEWBUUFANKONDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


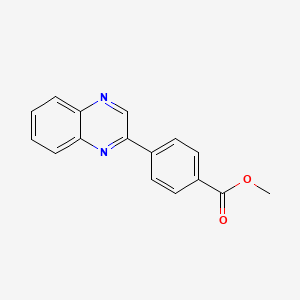
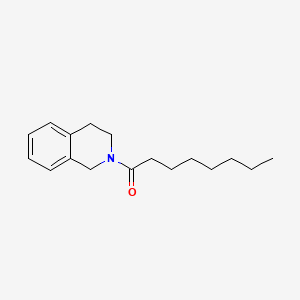
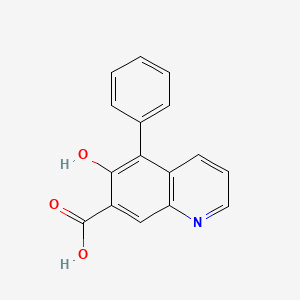
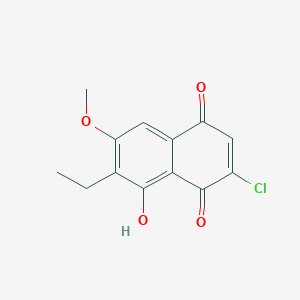
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)

![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)
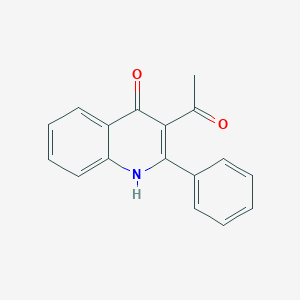
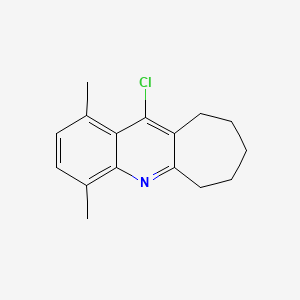



![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
